molecular formula C4H7N5O B7727611 3-hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one

3-hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7727611
M. Wt: 141.13 g/mol
InChI Key: HPMIPGOOYMVAPL-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C4H7N5O. It is a derivative of triazine, a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of hydrazine derivatives with triazine precursors. One common method is the condensation of 4-amino-6-methyl-1,2,4-triazin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group enhances its reactivity, making it a versatile intermediate for synthesizing various bioactive compounds .

Properties

IUPAC Name

3-hydrazinyl-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMIPGOOYMVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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